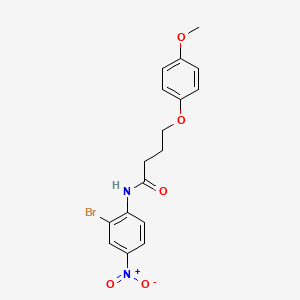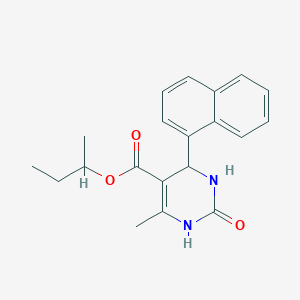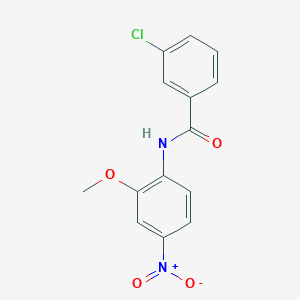![molecular formula C21H14Cl2N2O2S B5070506 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. BCA is a small molecule that belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of BCA is not fully understood, but it is believed to act through multiple pathways. BCA has been shown to inhibit various enzymes such as topoisomerase II, carbonic anhydrase, and acetylcholinesterase, which are involved in cancer, Alzheimer's disease, and epilepsy, respectively. BCA has also been shown to modulate various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway, which are involved in cell proliferation, apoptosis, and inflammation. BCA has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological diseases.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects in different diseases. In cancer research, BCA has been shown to induce DNA damage and inhibit DNA repair, which leads to apoptosis and cell cycle arrest. BCA has also been shown to inhibit the expression of various genes involved in cancer progression such as c-Myc, cyclin D1, and VEGF. In Alzheimer's disease research, BCA has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. BCA has also been shown to reduce oxidative stress and neuroinflammation, which are involved in the pathogenesis of the disease. In Parkinson's disease research, BCA has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, which are involved in the degeneration of dopaminergic neurons. BCA has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In epilepsy research, BCA has been shown to reduce the levels of glutamate, which is a neurotransmitter involved in the initiation and propagation of seizures.
实验室实验的优点和局限性
BCA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. BCA has been shown to have low toxicity in animal models, which makes it a potential candidate for further development. BCA has also been shown to have good pharmacokinetic properties such as good oral bioavailability and long plasma half-life. However, there are also some limitations for lab experiments with BCA. BCA has poor solubility in water, which makes it difficult to administer in animal models. BCA also has poor stability in aqueous solutions, which makes it challenging to store and transport.
未来方向
There are several future directions for BCA research. In cancer research, BCA can be further developed as a potential anticancer drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other anticancer drugs to enhance its efficacy. In Alzheimer's disease research, BCA can be further developed as a potential disease-modifying drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In Parkinson's disease research, BCA can be further developed as a potential neuroprotective drug by conducting clinical trials in humans. BCA can also be combined with other drugs that target different pathways involved in the disease. In epilepsy research, BCA can be further developed as a potential antiepileptic drug by optimizing its pharmacokinetic and pharmacodynamic properties. BCA can also be combined with other antiepileptic drugs to enhance its efficacy.
合成方法
The synthesis of BCA involves the reaction of 4-chloroaniline with 2-aminobenzothiazole in the presence of acetic anhydride and sulfuric acid to obtain 3-(1,3-benzothiazol-2-yl)-4-chloroaniline. This intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain BCA. The overall yield of the synthesis is around 60-70%, and the purity of the compound can be improved by recrystallization.
科学研究应用
BCA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. In cancer research, BCA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BCA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. In Alzheimer's disease research, BCA has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of the disease. BCA has also been shown to improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease research, BCA has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In epilepsy research, BCA has been shown to reduce the frequency and severity of seizures in animal models.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-13-5-8-15(9-6-13)27-12-20(26)24-14-7-10-17(23)16(11-14)21-25-18-3-1-2-4-19(18)28-21/h1-11H,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLQSWPNAZITEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-(2-phenylethyl)-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5070423.png)
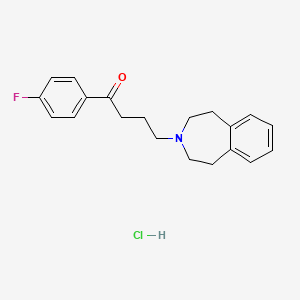
![2-(4-methyl-1-piperidinyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5070428.png)
![N~2~-(2-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5070430.png)
![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![2-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5070470.png)
![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
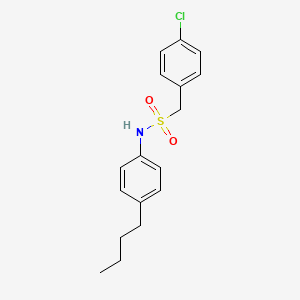
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
